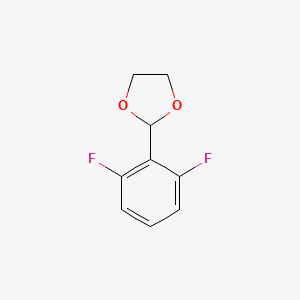

2-(2,6-Difluorophenyl)1,3-dioxolane

Description

Contextual Significance of Dioxolane Derivatives in Contemporary Chemistry

Dioxolane derivatives, specifically those of the 1,3-dioxolane (B20135) structure, are a cornerstone of modern organic synthesis, largely owing to their function as protecting groups for carbonyl compounds such as aldehydes and ketones. wikipedia.orgyoutube.com This protective role is crucial in multi-step syntheses where a carbonyl group might otherwise react under conditions intended to modify another part of the molecule. wikipedia.org The formation of a dioxolane, typically through the reaction of a carbonyl with ethylene (B1197577) glycol, creates a stable acetal (B89532) that is resistant to many nucleophiles and bases. chemscene.com This stability allows chemists to perform a variety of chemical transformations on the protected molecule. Subsequently, the dioxolane group can be readily removed, regenerating the original carbonyl group under acidic conditions. wikipedia.org

Beyond their role as protecting groups, dioxolane derivatives are significant as intermediates in the synthesis of a wide array of biologically active compounds. They are found in the structures of various pharmaceuticals and have been investigated for their potential in creating molecules with antifungal and anticancer properties. nih.govarborpharmchem.com For instance, certain dioxolane derivatives have been synthesized and evaluated as modulators to overcome multidrug resistance in cancer therapy. nih.gov The dioxolane ring is also a feature in some natural products, and its synthesis is a key step in their total synthesis. psu.edu Furthermore, the parent compound, 1,3-dioxolane, is utilized as a solvent and a comonomer in the production of polyacetals. beilstein-journals.org

Role of Fluorinated Aromatic Moieties in Molecular Design and Function

The incorporation of fluorine atoms into aromatic rings, creating fluorinated aromatic moieties, is a widely employed strategy in modern molecular design, especially within medicinal chemistry. arborpharmchem.com Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical and biological properties. arborpharmchem.com

In the context of drug design, fluorinated aromatic groups can also lead to stronger binding interactions with target proteins. This can result in higher efficacy and selectivity for the intended biological target. The strategic placement of fluorine atoms can also be used to block unwanted metabolic pathways. Consequently, fluorinated aromatic compounds are integral to the development of many modern pharmaceuticals, including anticancer agents and antibiotics, as well as advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs).

Structural Elucidation and Naming Conventions in Academic Literature

The compound 2-(2,6-Difluorophenyl)-1,3-dioxolane is systematically named according to IUPAC nomenclature. The name identifies a central 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms at positions 1 and 3. nih.gov This ring is substituted at the second position with a 2,6-difluorophenyl group. The phenyl group itself is a benzene (B151609) ring with two fluorine atoms attached at the 2 and 6 positions.

The synthesis of 2-(2,6-Difluorophenyl)-1,3-dioxolane typically involves the acid-catalyzed reaction of 2,6-difluorobenzaldehyde (B1295200) with ethylene glycol. chemscene.com This reaction is a standard method for the formation of cyclic acetals and serves to protect the aldehyde functional group.

Below is a data table with key properties of the compound:

| Property | Value |

| Chemical Formula | C9H8F2O2 |

| Molecular Weight | 186.15 g/mol nih.gov |

| CAS Number | 467442-18-8 chemscene.com |

| IUPAC Name | 2-(2,6-difluorophenyl)-1,3-dioxolane |

| Synonyms | 2,6-difluorobenzaldehyde ethylene acetal |

Overview of Research Trajectories for 2-(2,6-Difluorophenyl)-1,3-dioxolane

While specific research focused exclusively on 2-(2,6-Difluorophenyl)-1,3-dioxolane as a final product is not extensively documented in academic literature, its research trajectory is intrinsically linked to its role as a valuable synthetic intermediate. dapinpharma.com The presence of the 2,6-difluorophenyl moiety suggests its utility in the synthesis of more complex molecules where this particular substitution pattern is desired for its electronic and steric effects.

The primary research application of this compound is as a protected form of 2,6-difluorobenzaldehyde. sigmaaldrich.com By converting the highly reactive aldehyde group into a stable dioxolane, chemists can perform reactions on other parts of a molecule without affecting the aldehyde. For instance, if a molecule containing the 2-(2,6-difluorophenyl)-1,3-dioxolane unit were to be subjected to organometallic reagents or strong reducing agents, the dioxolane group would remain intact, preserving the latent aldehyde functionality for later use.

Research involving this compound would therefore be found within the synthetic pathways of larger molecules being investigated for pharmaceutical or material science applications. The 2,6-difluoro substitution is a known motif in agrochemicals and pharmaceuticals, and this compound serves as a key building block for introducing this feature. The trajectory of its use follows the broader trends in the development of new fluorinated organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMLLTBCXNMBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,6 Difluorophenyl 1,3 Dioxolane and Analogues

Established Synthetic Routes and Mechanistic Investigations

The most common and well-established method for synthesizing 2-(2,6-difluorophenyl)-1,3-dioxolane is the acid-catalyzed condensation of 2,6-difluorobenzaldehyde (B1295200) with ethylene (B1197577) glycol. wikipedia.org This reaction, a form of acetalization, is a cornerstone of organic synthesis.

The acid-catalyzed condensation to form dioxolanes is a reversible reaction. To achieve high yields, reaction parameters must be carefully optimized. google.com Key parameters that influence the reaction's efficiency include temperature, reaction time, and the molar ratio of reactants. google.com The reaction is typically conducted at temperatures ranging from 0 to 150°C, with a preferential range of 20 to 80°C. google.com Reaction times can vary from 30 minutes to 8 hours, though they are generally between 1 and 5 hours. google.com The removal of water as it is formed, often through azeotropic distillation, is crucial to drive the equilibrium towards the product side.

A study on the synthesis of dihydrobenzofuran neolignans highlighted the importance of optimizing reaction time to maximize conversion and selectivity, a principle that also applies to dioxolane synthesis. scielo.br Reducing reaction time from 20 to 4 hours in their system did not significantly impact the outcome, suggesting that prolonged reaction times can sometimes lead to the formation of undesired byproducts. scielo.br

| Parameter | General Range | Optimal Condition Notes | Reference |

|---|---|---|---|

| Temperature | 0 - 150 °C | Preferentially 20 - 80 °C to balance reaction rate and side reactions. | google.com |

| Reaction Time | 30 min - 8 h | Generally 1 - 5 hours; shorter times can prevent byproduct formation. | google.comscielo.br |

| Reactant Ratio | Excess of diol or aldehyde can be used. | Using an excess of one reactant can shift the equilibrium. | google.com |

| Water Removal | Azeotropic distillation or use of a dehydrating agent. | Essential for driving the reaction to completion. | youtube.com |

A variety of acid catalysts can be employed for the synthesis of dioxolanes. These can be broadly categorized as Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃). google.comorganic-chemistry.org The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, p-toluenesulfonic acid is effective in catalyzing the condensation of 2-acetylthiophene (B1664040) with p-tolualdehyde. mdpi.com In some cases, solid acid catalysts, such as macroporous acidic cation ion resins, offer advantages like easier separation from the reaction mixture. researchgate.netresearchgate.net Bifunctional catalysts, possessing both acidic and basic sites, have also shown excellent performance in acetalization reactions, achieving high conversion and selectivity. researchgate.net

Recent research has also explored the use of ruthenium-based molecular catalysts for the formation of 1,3-dioxolanes from diols. d-nb.infonih.gov Furthermore, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e] wikipedia.orgnih.govnih.govthiadiazine-7-sulfonamide 1,1-dioxide has been introduced as a novel and highly efficient catalyst for related syntheses under neutral conditions. researchgate.net

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid, Methanesulfonic acid | Readily available and effective. | google.commdpi.com |

| Lewis Acids | Scandium triflate (Sc(OTf)₃) | Can offer high catalytic activity. | organic-chemistry.org |

| Solid Acids | Macroporous acidic cation ion resins (e.g., NKC-9) | Ease of separation and reusability. | researchgate.netresearchgate.net |

| Bifunctional Catalysts | Alanine functionalized MCM-41 | High conversion and selectivity due to synergistic effects. | researchgate.net |

| Ruthenium Catalysts | [Ru(triphos)(tmm)] | Enables conversion of diols to dioxolanes. | d-nb.infonih.gov |

| Novel N-bromo sulfonamide | N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e] wikipedia.orgnih.govnih.govthiadiazine-7-sulfonamide 1,1-dioxide | High efficiency under neutral conditions. | researchgate.net |

The choice of solvent can influence the rate and equilibrium of dioxolane formation. Solvents like acetonitrile (B52724) have been found to provide a good balance between conversion and selectivity. scielo.br In some syntheses, organic solvents such as N,N-dimethylformamide, tetrahydrofuran, and aromatic hydrocarbons like toluene (B28343) are used. google.com For certain applications, solvent-free conditions are preferred to enhance the "greenness" of the process. researchgate.net

Maintaining anhydrous conditions is critical for successful dioxolane synthesis. wikipedia.org The presence of water can lead to unwanted side reactions and shift the equilibrium away from the desired product. wikipedia.org This is particularly important in syntheses where water is a byproduct. Methods to ensure anhydrous conditions include using a Dean-Stark apparatus for azeotropic removal of water or employing dehydrating agents. youtube.com The use of urea-hydrogen peroxide to prepare a completely anhydrous peracid highlights the necessity of water-free conditions in certain sensitive reactions. wikipedia.org

Advanced Synthetic Strategies for Substituted Dioxolanes

Beyond the classical acid-catalyzed condensation, more advanced strategies have been developed for the synthesis of substituted dioxolanes, offering access to a wider range of structurally complex molecules.

Carbonyl ylides, which are reactive 1,3-dipoles, can undergo cycloaddition reactions to form five-membered oxygen-containing heterocycles, including dioxolanes. nih.govillinois.edu These ylides are typically generated in situ, for example, from the decomposition of diazo compounds in the presence of a metal catalyst like rhodium. nih.govrsc.org The reaction of a carbonyl ylide with an aldehyde can lead to the formation of a dioxolane. nih.gov This method is particularly useful for creating stereochemically complex products. nih.gov However, competing reactions can sometimes limit the scope and selectivity of these cycloadditions. nih.gov

A chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides and aldehydes, yielding cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Organometallic reagents, particularly organolithium compounds, have become powerful tools in organic synthesis for mediating cyclization reactions to form various carbo- and heterocycles. rsc.org The in situ generation of functionalized organolithium species allows for cyclization reactions without the need for protecting groups. rsc.org While direct examples for the synthesis of 2-(2,6-difluorophenyl)-1,3-dioxolane using this method are not prevalent in the provided context, the general principle of using organometallic reagents to facilitate the formation of cyclic structures is a well-established and versatile strategy in organic chemistry. rsc.orgyoutube.com For instance, the addition of bromomagnesium 2-vinyloxy ethoxide to aldehydes in the presence of Sc(OTf)₃ provides functionalized protected aldol (B89426) compounds, which can be precursors to dioxolane structures. organic-chemistry.org

Protecting Group Chemistry Employing Dioxolane Scaffolds

Dioxolanes, including 2-(2,6-Difluorophenyl)-1,3-dioxolane, are frequently used as protecting groups for carbonyl functionalities (aldehydes and ketones) and for 1,2-diols in multistep organic synthesis. chemicalbook.comorganic-chemistry.orgnih.govchem-station.com The formation of the cyclic acetal (B89532) masks the reactivity of the carbonyl group, rendering it stable to a variety of reaction conditions under which an unprotected aldehyde or ketone would react, such as basic, nucleophilic, and reductive environments. organic-chemistry.orgthieme-connect.de

This stability is crucial in complex syntheses where specific functional groups must remain unchanged while other parts of the molecule are modified. For example, if a molecule contains both a ketone and an ester, the ketone can be selectively protected as a dioxolane. The ester can then be reduced with a reagent like lithium aluminum hydride, and subsequent acidic workup will both protonate the resulting alcohol and deprotect the ketone, regenerating the carbonyl group.

Deprotection of the dioxolane is typically achieved by acid-catalyzed hydrolysis, which is the reverse of the formation reaction. organic-chemistry.orgacs.org This is often done using aqueous acid or by transacetalization in the presence of a large excess of a simple ketone like acetone. organic-chemistry.org The lability of the dioxolane group in acidic media, contrasted with its stability in basic media, makes it an excellent pH-controlled switch for managing reactivity. thieme-connect.de

Stereochemical Control and Regioselectivity in Dioxolane Formation

When synthesizing dioxolanes from chiral diols or prochiral ketones, the formation of new stereocenters can lead to mixtures of stereoisomers. Controlling the stereochemical outcome of this reaction is a significant area of research.

Stereoselectivity: The diastereoselective synthesis of dioxolanes can be achieved by using chiral auxiliaries or catalysts. For instance, the acid-catalyzed reaction of 20-hydroxyecdysone (B1671079) with aldehydes was found to proceed stereoselectively, yielding cyclic acetals with a specific (R)-configuration at the newly formed stereocenter. aip.org In other systems, chiral catalysts, such as a binaphthyldiimine-Ni(II) complex, have been used in asymmetric cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org The choice of reactants and conditions can influence the stereochemical course; for example, the reaction of vinylcyclopropanes can be tuned to yield either syn or anti dioxolanes by modifying substituent characteristics. researchgate.net

Regioselectivity: In molecules containing multiple hydroxyl groups (polyols), such as carbohydrates, regioselective protection of specific diols is essential. chem-station.comresearchgate.net There is a thermodynamic preference for the formation of five-membered 1,3-dioxolane (B20135) rings from 1,2-diols and six-membered 1,3-dioxane (B1201747) rings from 1,3-diols. chem-station.com This inherent preference allows for the selective protection of a 1,2-diol moiety in the presence of a 1,3-diol by using a ketone like acetone, which favors the formation of the five-membered ring (an acetonide). chem-station.comyoutube.com Conversely, reagents like benzaldehyde (B42025) tend to favor the formation of six-membered benzylidene acetals with 1,3-diols. chem-station.comyoutube.com This differential reactivity enables chemists to protect specific pairs of hydroxyl groups within a complex polyol structure. chem-station.com

Table 2: Research Findings on Stereoselective Dioxolane Synthesis This interactive table summarizes key research on controlling stereochemistry in dioxolane formation.

| Reactants/Catalyst | Product Type | Stereochemical Outcome | Key Finding | Reference |

| 20-hydroxyecdysone + o-FC₆H₅CHO | 2,3- and 20,22-cyclic diacetals | R-configuration at new stereocenter | Reaction proceeds with high diastereoselectivity. | aip.org |

| Alkene + Carboxylic acid + Silyl enol ether / Hypervalent iodine | Substituted 1,3-dioxolanes | Single diastereomer | Trapping of an intermediate dioxolanyl cation is highly stereoselective. | researchgate.net |

| Donor-acceptor oxiranes + Aldehydes / Chiral Ni(II) complex | cis-1,3-dioxolanes | High diastereo- and enantioselectivity | Catalytic asymmetric 1,3-dipolar cycloaddition is effective. | organic-chemistry.org |

| Aliphatic aldehydes / Enzyme cascade + Ru catalyst | Chiral dioxolanes | High stereoselectivity | A bio-hybrid approach combines biocatalysis and chemocatalysis. | d-nb.info |

Green Chemistry Principles in the Synthesis of Dioxolane Compounds

Traditional methods for synthesizing dioxolanes often involve corrosive acids and hazardous solvents, generating significant chemical waste. ijsdr.org In line with the principles of green chemistry, recent research has focused on developing more environmentally benign protocols for acetalization.

Key green strategies include:

Solvent-Free Reactions: Performing the reaction without a solvent minimizes waste and simplifies purification. rsc.orgresearchgate.net Catalysts like perchloric acid on silica (B1680970) gel or cobaloxime have proven highly efficient under solvent-free conditions. organic-chemistry.orgmdpi.com

Use of Greener Solvents: When a solvent is necessary, replacing hazardous options like chlorinated hydrocarbons with greener alternatives such as water, dimethyl sulfoxide (B87167) (DMSO), or cyclopentyl methyl ether is preferred. acs.orgijsdr.org

Heterogeneous and Reusable Catalysts: Solid acid catalysts, such as montmorillonite (B579905) K10 clay, zeolites, or sulfonic acid-functionalized mesoporous silica (Al-SBA-15), can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govresearchgate.net

Photocatalysis: The use of light to drive chemical reactions offers a mild and green alternative. Organocatalysts like Eosin Y or thioxanthenone can catalyze the acetalization of aldehydes under visible light irradiation, avoiding the need for strong acids or metal catalysts. organic-chemistry.orgrsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. ijsdr.org

These approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing dioxolanes and related compounds. ymerdigital.com

Spectroscopic and Diffractional Characterization of 2 2,6 Difluorophenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis of Dioxolane Ring Protons

The ¹H NMR spectrum provides information on the protons within a molecule. In 2-(2,6-difluorophenyl)-1,3-dioxolane, the protons of the dioxolane ring are of particular interest. The dioxolane ring protons typically appear as a complex multiplet due to spin-spin coupling. The spectrum of the dioxolane ring itself is often a strongly coupled A₂B₂ system. scispace.com In the case of 2-substituted 1,3-dioxolanes, the chemical environment of the protons on the dioxolane ring can lead to non-equivalence, resulting in more complex splitting patterns. scispace.com The protons at the 4 and 5 positions of the dioxolane ring are expected to give signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for the Dioxolane Ring of 2-(2,6-Difluorophenyl)-1,3-dioxolane

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4, H-5 | 3.8 - 4.2 | Multiplet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.

Carbon-13 (¹³C) NMR Characterization of Molecular Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. huji.ac.il Due to the low natural abundance of the ¹³C isotope, carbon-proton coupling is often decoupled, resulting in a spectrum where each unique carbon atom appears as a single peak. huji.ac.il This simplifies the spectrum and allows for the identification of all carbon environments in the molecule. huji.ac.il The chemical shifts of the carbon atoms are indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Data for 2-(2,6-Difluorophenyl)-1,3-dioxolane

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (dioxolane) | 95 - 105 |

| C-4, C-5 (dioxolane) | 65 - 75 |

| C-1' (aromatic, attached to dioxolane) | 115 - 125 |

| C-2', C-6' (aromatic, attached to F) | 158 - 165 (doublet, due to C-F coupling) |

| C-3', C-5' (aromatic) | 110 - 120 (doublet, due to C-F coupling) |

Fluorine-19 (¹⁹F) NMR for Difluorophenyl Moiety Analysis

¹⁹F NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgnih.gov The chemical shift of fluorine is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for probing the difluorophenyl moiety of the molecule. biophysics.orgnih.gov In 2-(2,6-difluorophenyl)-1,3-dioxolane, the two fluorine atoms are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for 2-(2,6-Difluorophenyl)-1,3-dioxolane

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Note: Chemical shifts in ¹⁹F NMR are typically referenced to a fluorine-containing standard like CFCl₃.

Advanced NMR Techniques for Conformational and Dynamic Studies

To gain deeper insights into the three-dimensional structure and dynamic processes of 2-(2,6-difluorophenyl)-1,3-dioxolane, advanced NMR techniques can be employed. nih.govipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution. biophysics.org Furthermore, variable temperature NMR studies can be used to investigate dynamic processes such as ring inversion of the dioxolane moiety or rotation around the bond connecting the phenyl and dioxolane rings. nih.gov These experiments can provide valuable data on the energy barriers associated with these conformational changes. copernicus.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org For 2-(2,6-difluorophenyl)-1,3-dioxolane, with a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186. chemscene.com

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for dioxolanes involve the cleavage of the ring. For ethers, fragmentation tends to occur alpha to the oxygen atom. libretexts.orgmiamioh.edu The presence of the stable aromatic ring will also influence the fragmentation pattern.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(2,6-Difluorophenyl)-1,3-dioxolane

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 186 | [C₉H₈F₂O₂]⁺ (Molecular Ion) | - |

| 157 | [C₈H₅F₂O]⁺ | CHO |

| 129 | [C₇H₅F₂]⁺ | C₂H₃O₂ |

| 113 | [C₆H₄F₂]⁺ | C₃H₄O₂ |

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR and mass spectrometry provide valuable information about the molecule in the gas and solution phases, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Single-Crystal X-ray Diffraction Analysis of 2-(2,6-Difluorophenyl)-1,3-dioxolane

The data obtained from X-ray diffraction allows for the creation of a detailed three-dimensional model of the molecule, showing the spatial arrangement of each atom. This includes bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation. For example, in a related compound, N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, the dioxane ring adopts a chair conformation with the phenyl ring at a dihedral angle of 43.16 (8)°. nih.gov The refinement of the crystal structure would also provide parameters such as the R-factor, which indicates the goodness of fit between the experimental data and the final structural model. nih.gov

Below is an interactive table template that would typically be populated with data from a single-crystal X-ray diffraction experiment for 2-(2,6-Difluorophenyl)-1,3-dioxolane.

| Crystal Parameter | Value |

| Formula | C₉H₈F₂O₂ nih.gov |

| Molecular Weight | 186.15 g/mol nih.gov |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

| Data Collection Temperature (K) | Data not available |

Analysis of Intermolecular and Intramolecular Interactions via Crystallography

Crystallographic data is instrumental in analyzing the non-covalent interactions that govern the packing of molecules in a crystal lattice. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. researchgate.netnih.gov This method maps the electron density to generate surfaces that highlight regions of close contact between molecules. researchgate.net

For a molecule like 2-(2,6-Difluorophenyl)-1,3-dioxolane, a Hirshfeld surface analysis would likely reveal the presence of various intermolecular interactions, such as:

Hydrogen Bonds: Although the title compound lacks strong hydrogen bond donors, weak C-H···O or C-H···F hydrogen bonds could play a role in stabilizing the crystal structure. nih.gov

π-π Stacking: The presence of the difluorophenyl ring suggests the possibility of π-π stacking interactions between adjacent aromatic rings. ntu.ac.uk The shape index on the Hirshfeld surface, with its characteristic red and blue triangles, can confirm the presence of such interactions. mdpi.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.govresearchgate.net For example, the percentage contributions of H···H, C···H, and F···H contacts can be determined. nih.gov

Intramolecular interactions, such as close contacts between atoms within the same molecule, can also be identified from the crystallographic data, influencing the molecule's conformation.

Conformational Insights from Crystalline States

The solid-state conformation of 2-(2,6-Difluorophenyl)-1,3-dioxolane is determined by the torsion angles between its constituent rings and substituent groups. The single-crystal X-ray diffraction data provides precise values for these angles. ntu.ac.uk The dioxolane ring can adopt various conformations, such as an envelope or a twisted form. The specific conformation is influenced by the steric and electronic effects of the 2,6-difluorophenyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in 2-(2,6-Difluorophenyl)-1,3-dioxolane by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would show absorption bands corresponding to the stretching and bending vibrations of the various bonds in the molecule. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net

C-F stretching: The strong C-F stretching vibrations are expected in the 1350-1000 cm⁻¹ range.

C-O stretching: The C-O stretching vibrations of the dioxolane ring would likely appear as strong bands in the 1200-1000 cm⁻¹ region. researchgate.net

C=C stretching: Aromatic ring C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

CH₂ bending: The bending vibrations of the CH₂ groups in the dioxolane ring would be observed at lower frequencies. scirp.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show bands for the various vibrational modes. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. mdpi.com

The following interactive table summarizes the expected vibrational modes and their approximate frequency ranges for 2-(2,6-Difluorophenyl)-1,3-dioxolane.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3100-3000 researchgate.net |

| C-H Stretch | Aliphatic (CH₂) | 3000-2850 nih.gov |

| C=C Stretch | Aromatic Ring | 1600-1400 |

| CH₂ Bend | Dioxolane Ring | ~1450 scirp.org |

| C-O Stretch | Dioxolane Ring | 1200-1000 researchgate.net |

| C-F Stretch | Difluorophenyl Group | 1350-1000 |

A detailed analysis of the experimental IR and Raman spectra, often aided by computational calculations such as Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific vibrational mode of the molecule. researchgate.netnih.govnih.gov

Computational and Theoretical Investigations of 2 2,6 Difluorophenyl 1,3 Dioxolane

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic characteristics of molecular systems. For 2-(2,6-Difluorophenyl)-1,3-dioxolane, DFT calculations, particularly using functionals like B3LYP, are instrumental in predicting its geometry and electronic properties.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as its ground state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the lowest energy conformation. For related difluorophenyl compounds, DFT calculations at the B3LYP level of theory with a 6-311++G(d,p) basis set have been successfully used to optimize ground-state geometries. researchgate.net The optimization process for 2-(2,6-Difluorophenyl)-1,3-dioxolane would similarly yield precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure. The energetics of this optimized structure reveal its stability.

Interactive Table: Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Value |

| C-C (phenyl) | ~1.39 Å |

| C-F | ~1.35 Å |

| C-O (dioxolane) | ~1.43 Å |

| C-C (dioxolane) | ~1.52 Å |

| O-C-O angle | ~105° |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations. Actual values would be obtained from specific computational studies on this molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive. malayajournal.org For similar aromatic compounds, DFT calculations have been used to determine these orbital energies and visualize their spatial distribution. malayajournal.org In 2-(2,6-Difluorophenyl)-1,3-dioxolane, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring, while the LUMO would also be distributed over this aromatic system.

Interactive Table: Frontier Molecular Orbital Energies (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: This data is illustrative. The actual energies would be determined via specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. uni-muenchen.dewolfram.com For 2-(2,6-Difluorophenyl)-1,3-dioxolane, the MEP map would likely show negative potential around the oxygen atoms of the dioxolane ring and the fluorine atoms, making them potential sites for interaction with electrophiles. malayajournal.org The hydrogen atoms would exhibit a positive potential. scienceopen.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By simulating the motions of atoms and molecules, MD can explore the conformational landscape, identifying the different shapes the molecule can adopt and the energy barriers between them. nih.govuam.esscimarina.org For a flexible molecule like 2-(2,6-Difluorophenyl)-1,3-dioxolane, which has a rotatable bond connecting the phenyl and dioxolane rings, MD simulations would reveal the preferred orientations of these two moieties relative to each other and the dynamics of their interconversion. researchgate.net This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of 2-(2,6-Difluorophenyl)-1,3-dioxolane. These indices provide a more quantitative measure of the molecule's chemical behavior.

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors, derived from DFT calculations, help in comparing the reactivity of 2-(2,6-Difluorophenyl)-1,3-dioxolane with other related compounds.

Interactive Table: Quantum Chemical Descriptors (Hypothetical Data)

| Descriptor | Value |

| Ionization Potential (eV) | 6.8 |

| Electron Affinity (eV) | 0.5 |

| Electronegativity (eV) | 3.65 |

| Chemical Hardness (eV) | 3.15 |

| Chemical Softness (eV⁻¹) | 0.159 |

| Electrophilicity Index | 2.12 |

Note: These values are derived from the hypothetical FMO energies and are for illustrative purposes.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational and theoretical chemistry provide powerful tools to elucidate the intricate details of reaction mechanisms and the fleeting nature of transition states that are often difficult or impossible to capture through experimental methods alone. While direct computational studies specifically targeting the reaction mechanisms of 2-(2,6-difluorophenyl)-1,3-dioxolane are not extensively available in the current literature, a wealth of theoretical knowledge on the hydrolysis of related acetals and the influence of ortho-substituents allows for a well-grounded theoretical discussion of its likely mechanistic pathways.

The principal reaction of interest for 1,3-dioxolanes is their hydrolysis back to the parent carbonyl compound and diol, a reaction that is typically acid-catalyzed. The general mechanism for this process can proceed through several pathways, with the A-1 and A-2 mechanisms being the most common.

The acid-catalyzed hydrolysis of acetals generally involves the following key steps:

Protonation of one of the dioxolane oxygen atoms.

Cleavage of the C-O bond to form a carbocationic intermediate (A-1 mechanism) or a transition state involving water (A-2 mechanism).

Attack of a water molecule.

Subsequent deprotonation and breakdown of the hemiacetal intermediate to yield the final products.

For 2-aryl-1,3-dioxolanes, the stability of the carbocationic intermediate plays a crucial role in determining the favored mechanistic pathway. The presence of the 2,6-difluorophenyl group in 2-(2,6-difluorophenyl)-1,3-dioxolane introduces significant electronic and steric effects that are expected to influence the reaction mechanism and the energetics of the transition states.

The two fluorine atoms in the ortho positions are strongly electron-withdrawing. This inductive effect is anticipated to destabilize the positive charge that develops on the benzylic carbon during the formation of a carbocationic intermediate. Such destabilization would likely disfavor an A-1 type mechanism, which proceeds through a discrete carbocation.

Conversely, the A-2 mechanism, where a molecule of water is involved in the rate-determining step, avoids the formation of a fully developed carbocation. Instead, it proceeds through a more concerted transition state where the nucleophilic attack of water is concurrent with the departure of the leaving group. The electron-withdrawing nature of the difluorophenyl ring would still influence the energetics of this transition state, but likely to a lesser extent than for a full carbocation. A study on the hydrolysis of 2-(p-nitrophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane, which also contains a deactivating group, pointed towards the likelihood of an A2 mechanism. researchgate.net

Steric hindrance from the two ortho-fluorine atoms can also play a role. While fluorine is relatively small, the presence of two such substituents can influence the orientation of the phenyl ring with respect to the dioxolane ring, potentially affecting the approach of the incoming water molecule in an A-2 transition state.

In a related experimental study on the acid-catalyzed hydrolysis of cis and trans isomers of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane, it was observed that the trans isomer hydrolyzes significantly faster than the cis isomer. researchgate.net This highlights the sensitivity of the hydrolysis rate to the stereochemical environment at the acetal (B89532) carbon, which would be influenced by the ortho substituents.

Theoretical calculations on the steric effects in ester hydrolysis have demonstrated the ability of computational methods to quantify the impact of steric hindrance on reaction rates. osti.gov Similar computational approaches could be applied to the hydrolysis of 2-(2,6-difluorophenyl)-1,3-dioxolane to dissect the electronic and steric contributions of the ortho-fluoro substituents to the activation energy barrier.

A summary of the expected influences of the 2,6-difluoro substitution on the hydrolysis mechanism is presented in the table below.

| Mechanistic Feature | Expected Influence of 2,6-Difluoro Substituents | Rationale |

| Favored Mechanism | Likely A-2 mechanism | The strong electron-withdrawing nature of the two fluorine atoms destabilizes the carbocation intermediate required for an A-1 mechanism. |

| Transition State Stability | Destabilized relative to non-substituted phenyl | The inductive electron withdrawal from the phenyl ring increases the activation energy for C-O bond cleavage. |

| Reaction Rate | Slower than the non-fluorinated analogue | The destabilization of the transition state leads to a higher energy barrier and a slower reaction rate. |

Future computational studies employing Density Functional Theory (DFT) could provide a more quantitative picture. Such studies would involve mapping the potential energy surface for the hydrolysis reaction, locating the transition state structures for both A-1 and A-2 pathways, and calculating the corresponding activation energies. This would definitively establish the preferred reaction mechanism and quantify the electronic and steric effects of the ortho-fluorine atoms on the reaction kinetics.

Chemical Reactivity and Derivatization Pathways of 2 2,6 Difluorophenyl 1,3 Dioxolane

Reactions Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions but is susceptible to acid-catalyzed reactions. This characteristic is frequently exploited in organic synthesis, where the dioxolane group serves as a protecting group for carbonyl compounds.

Hydrolysis and Reversion to Carbonyl Compounds

The most characteristic reaction of the 1,3-dioxolane ring is its hydrolysis under acidic conditions, which regenerates the parent carbonyl compound and the diol from which it was formed. In the case of 2-(2,6-difluorophenyl)-1,3-dioxolane, this reaction yields 2,6-difluorobenzaldehyde (B1295200) and ethylene (B1197577) glycol.

The mechanism of this acid-catalyzed hydrolysis typically proceeds via protonation of one of the oxygen atoms of the dioxolane ring. nih.gov This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water on the carbocation, followed by deprotonation and release of the diol, leads to the formation of the corresponding aldehyde. gla.ac.ukrsc.org The reaction is reversible, and the equilibrium can be shifted towards the acetal by removing water or towards the aldehyde and diol by using an excess of water. organic-chemistry.org

Studies on related 2-aryl-1,3-dioxolanes have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups on the phenyl ring generally decrease the rate of hydrolysis by destabilizing the carbocation intermediate.

Ring-Opening Reactions and Transformations

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo ring-opening reactions under specific catalytic conditions, leading to polymeric materials. The cationic ring-opening polymerization (CROP) of 1,3-dioxolane is a well-documented process that yields polydioxolane (PDXL), a polyether-polyacetal. rsc.orgrsc.orgescholarship.org This polymerization is typically initiated by strong acids or Lewis acids. researchgate.netorientjchem.org While the parent 1,3-dioxolane readily polymerizes, substituents at the 2-position, such as the 2,6-difluorophenyl group, can influence the polymerization process due to steric and electronic effects. researchgate.net

The polymerization mechanism can proceed via an activated chain end (ACE) or an active monomer (AM) mechanism, with the former often leading to cyclization side reactions. rsc.orgrsc.org Research into the ring-opening polymerization of related dioxolanones (ring-closed α-hydroxyacids) has also revealed complex reaction pathways, including competitive elimination reactions. rsc.org

Functionalization of the Dioxolane Ring

Direct functionalization of the 1,3-dioxolane ring itself, without cleavage, is less common but achievable. The presence of the dioxolane ring is known to influence the biological activity of molecules, suggesting its potential for interaction and modification. researchgate.netnih.gov

One approach to functionalization involves the reaction of 1,3-dioxolane with radical species. For instance, a thiol-promoted radical addition of 1,3-dioxolane to imines has been developed to produce protected α-amino aldehydes. organic-chemistry.org While specific examples for 2-(2,6-difluorophenyl)-1,3-dioxolane are not prevalent in the literature, these general methodologies suggest potential pathways for derivatization.

Reactivity of the 2,6-Difluorophenyl Moiety

The 2,6-difluorophenyl group is an electron-deficient aromatic system due to the strong inductive electron-withdrawing effect of the two fluorine atoms. This electronic character significantly influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (SEAr) reactions, the benzene (B151609) ring acts as a nucleophile. wikipedia.orgmsu.edu Substituents on the ring determine its reactivity and the position of the incoming electrophile. masterorganicchemistry.com Fluorine, like other halogens, is a deactivating group due to its strong negative inductive effect, which withdraws electron density from the ring, making it less nucleophilic and thus slower to react with electrophiles compared to benzene. byjus.com

However, fluorine is also a π-donating group through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orgresearchgate.net In the case of 2,6-difluorophenyl derivatives, the two fluorine atoms strongly deactivate the ring towards electrophilic attack. The directing effects of the two fluorine atoms are additive. Both fluorine atoms direct an incoming electrophile to the para position (C4) and their respective ortho positions (C3 and C5). The para position is sterically more accessible and electronically favored, making it the most likely site for electrophilic substitution. Therefore, electrophilic substitution on 2-(2,6-difluorophenyl)-1,3-dioxolane, if it occurs, is predicted to yield predominantly the 4-substituted product. rsc.orgyoutube.comnih.gov

Nucleophilic Aromatic Substitution on Fluorinated Rings

Conversely, the electron-deficient nature of the 2,6-difluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNA_r_). wikipedia.orgbyjus.com In this type of reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as fluorine, activates the ring for nucleophilic attack. science.gov

The generally accepted mechanism for SNA_r_ is a two-step addition-elimination process. The nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge in this intermediate is delocalized, particularly onto the ortho and para positions relative to the point of attack. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

For polyfluoroaromatic compounds, fluoride (B91410) is an excellent leaving group in SNA_r_ reactions, a counterintuitive fact when considering its bond strength with carbon, but is explained by the high polarity of the C-F bond which makes the carbon atom highly electrophilic. wikipedia.org In 2-(2,6-difluorophenyl)-1,3-dioxolane, a nucleophile can attack one of the fluorine-bearing carbons, displacing a fluoride ion. The 1,3-dioxolane group at the 1-position is generally considered to be weakly electron-withdrawing or neutral in its inductive effect, which would not significantly hinder the nucleophilic attack. This reactivity provides a pathway to synthesize a variety of derivatives by introducing different nucleophiles onto the aromatic ring. nih.govntu.ac.ukacs.orgacs.orgmdpi.comresearchgate.net

Fluorine-Directed Chemical Transformations

The two fluorine atoms on the phenyl ring of 2-(2,6-difluorophenyl)-1,3-dioxolane exert a significant influence on the reactivity of the aromatic system. Their strong electron-withdrawing nature via the inductive effect deactivates the ring towards electrophilic aromatic substitution. However, this electronic feature simultaneously enhances the acidity of the ortho-protons, making the molecule susceptible to directed ortho-metalation (DoM). In this type of reaction, a strong base, typically an organolithium reagent, can selectively remove a proton from the position ortho to the directing group. While the dioxolane group itself is not a classical directing group, the fluorine atoms can facilitate this process.

Furthermore, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Although fluorine is not the best leaving group compared to heavier halogens, under the right conditions with a strong nucleophile, one of the fluorine atoms could be displaced. The presence of the second fluorine atom and the dioxolane moiety would influence the regioselectivity of such a substitution.

Research into the regioselective difunctionalization of 2,6-difluorophenols has demonstrated that the fluorine atoms can direct the course of sigmatropic rearrangements and subsequent nucleophilic attack, leading to specifically substituted aromatic compounds. kyoto-u.ac.jp While not performed on the dioxolane derivative itself, these studies underscore the powerful directing effect of the fluorine atoms in similar systems.

Intermolecular Reactions and Cycloaddition Chemistry

The 2-(2,6-difluorophenyl)-1,3-dioxolane molecule can participate in intermolecular reactions, including cycloadditions, primarily through transformations involving the aromatic ring or the dioxolane moiety.

One notable example of relevant reactivity is found in the [2+2] photocycloaddition of related compounds. For instance, (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone (B49325) bearing the same 2,6-difluorophenyl group, undergoes stereospecific photodimerization in the crystalline state upon irradiation. mdpi.com This reaction proceeds via a triplet excited state, and the stereochemical outcome is controlled by the packing of the molecules in the crystal lattice. mdpi.com This suggests that 2-(2,6-difluorophenyl)-1,3-dioxolane, if appropriately derivatized to contain a suitable chromophore and reactive double bond, could undergo similar photochemical transformations.

Furthermore, 1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org While direct participation of the dioxolane ring as a 1,3-dipole is uncommon, the aromatic ring can be functionalized to contain a 1,3-dipolar moiety. The electronic properties of the 2,6-difluorophenyl group would then influence the reactivity and regioselectivity of the subsequent cycloaddition with a dipolarophile. Studies on perfluoroaryl azides have shown that the fluorine atoms significantly enhance the reaction rates of 1,3-dipolar cycloadditions with enamines. nih.gov

Applications as a Protecting Group in Organic Synthesis

The 1,3-dioxolane moiety of 2-(2,6-difluorophenyl)-1,3-dioxolane serves as a protecting group for the aldehyde functionality of 2,6-difluorobenzaldehyde. Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group and prevent it from undergoing undesired reactions while other parts of the molecule are being modified. organic-chemistry.org

The formation of this acetal is typically achieved by reacting 2,6-difluorobenzaldehyde with ethylene glycol under acidic conditions, with the removal of water to drive the equilibrium towards the product. organic-chemistry.org The resulting dioxolane is stable to a wide range of reagents, particularly nucleophiles and bases. organic-chemistry.org

The deprotection, or removal of the dioxolane group to regenerate the aldehyde, is generally accomplished by acid-catalyzed hydrolysis. This process is essentially the reverse of the protection step and is often carried out in the presence of an aqueous acid.

The stability of the dioxolane protecting group under various conditions allows for selective chemical transformations at other positions of the molecule, such as the aromatic ring or any appended side chains.

Role as a Ligand in Catalytic Systems

While there is no direct evidence in the reviewed literature of 2-(2,6-difluorophenyl)-1,3-dioxolane itself acting as a ligand in catalytic systems, its structural features suggest potential applications. The oxygen atoms of the dioxolane ring possess lone pairs of electrons and could, in principle, coordinate to a metal center.

The presence of the fluorine atoms on the phenyl ring would significantly influence the electronic properties of the molecule if it were to act as a ligand. The strong electron-withdrawing nature of fluorine would decrease the electron-donating ability of the dioxolane oxygens, potentially affecting the stability and reactivity of the resulting metal complex.

In the broader context of catalysis, fluorinated ligands are known to impact the performance of metal catalysts. The introduction of fluorine can enhance the Lewis acidity of the metal center, alter the solubility of the catalyst, and influence the stereoselectivity of asymmetric reactions. For instance, metal complexes with ligands containing dioxolane groups have been synthesized and characterized, demonstrating the coordinating ability of this heterocyclic system. bingol.edu.trasianpubs.orgresearchgate.net Furthermore, fluorobenzaldehydes are used to synthesize Schiff base ligands for various metal complexes with applications in catalysis. wikipedia.org

Therefore, while speculative without direct experimental evidence for the title compound, it is conceivable that 2-(2,6-difluorophenyl)-1,3-dioxolane or its derivatives could be employed as ligands in the design of new catalytic systems, where the electronic and steric effects of the difluorophenyl group could be exploited to fine-tune catalytic activity and selectivity.

Applications of 2 2,6 Difluorophenyl 1,3 Dioxolane in Advanced Materials Science

Polymer Chemistry and Material Engineering

The incorporation of 2-(2,6-difluorophenyl)-1,3-dioxolane into polymer structures is a key area of research aimed at enhancing material properties. The presence of the difluorophenyl group is particularly influential, imparting characteristics such as increased thermal stability, chemical resistance, and specific electronic properties to the resulting polymers.

Incorporation into Polymer Matrices for Enhanced Properties

The introduction of fluorinated moieties, such as the 2,6-difluorophenyl group, into polymer backbones can significantly alter the material's bulk and surface properties. Fluorinated polymers are well-known for their high thermal and oxidative stability, excellent chemical resistance, and unique optical and electrical insulating abilities. nih.gov The covalent bonding of the 2-(2,6-difluorophenyl)-1,3-dioxolane unit into a polymer matrix can lead to materials with a desirable combination of these properties. For instance, the incorporation of fluorinated groups is a known strategy to enhance the thermal stability and chemical resistance of polymers. nih.gov

The general benefits of incorporating fluorinated aromatic groups into polymers are summarized in the table below:

| Property Enhanced | Effect of Fluorination |

| Thermal Stability | The strong carbon-fluorine bond increases resistance to thermal degradation. researchgate.net |

| Chemical Resistance | Fluorine atoms shield the polymer backbone from chemical attack. nih.govresearchgate.net |

| Solubility | Can be tailored, with some fluorinated polymers showing good solubility in organic solvents. rsc.orgcapes.gov.br |

| Dielectric Constant | Often lowered, which is advantageous for high-frequency applications. rsc.orgrsc.org |

| Water Absorption | Reduced due to the hydrophobic nature of fluorinated groups. rsc.orgrsc.org |

Synthesis of Polymers with Tailored Thermal Stability and Chemical Resistance

The synthesis of polymers incorporating 2-(2,6-difluorophenyl)-1,3-dioxolane can be approached through various polymerization techniques. One potential route is through ring-opening polymerization of the dioxolane ring, a method known for producing polyacetals. wikipedia.org The polymerization of 1,3-dioxolane (B20135) and its derivatives can be initiated by cationic species. rsc.orgresearchgate.netrsc.org While unsubstituted 1,3-dioxolane polymerizes readily, substituents on the C2 position, as in the case of 2-(2,6-difluorophenyl)-1,3-dioxolane, can influence the polymerization behavior. researchgate.net

Alternatively, the difluorophenyl group can be utilized for incorporation into polymer chains. Post-polymerization modification is a strategy where existing aromatic polymers are functionalized with fluorinated groups to enhance their properties. nih.gov This approach allows for the tuning of material characteristics by controlling the density of fluorination. nih.gov

The expected enhancements in thermal and chemical properties are a direct result of the high energy of the C-F bond. researchgate.net Research on other fluorinated aromatic polymers has demonstrated that the inclusion of such groups leads to high glass transition temperatures and decomposition temperatures, indicating excellent thermal stability. rsc.orgrsc.org

Organic Electronic Materials

The field of organic electronics leverages the tunable electronic properties of organic molecules for applications in devices like OLEDs and OPVs. The electronic nature of the 2,6-difluorophenyl group makes 2-(2,6-difluorophenyl)-1,3-dioxolane a compound of interest in this area.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While direct use of 2-(2,6-difluorophenyl)-1,3-dioxolane in OLEDs and OPVs is not extensively documented, the inclusion of fluorinated groups in organic semiconductors is a widely adopted strategy to tune their electronic properties. rsc.org Fluorination can lower the HOMO and LUMO energy levels of a material, which is a critical factor in designing efficient and stable organic electronic devices. rsc.org

In the context of OLEDs, dioxolane-substituted pentacene (B32325) derivatives have been utilized as red-light-emitting materials. rsc.org This suggests that the dioxolane moiety can be a component of larger, functional molecules for organic electronics. For OPVs, fluorinated polymers are studied to enhance device performance. rsc.org The introduction of fluorine can influence the bandgap and molecular energy levels to better match the solar spectrum and improve charge transport. rsc.org

The potential impact of incorporating a structural unit derived from 2-(2,6-difluorophenyl)-1,3-dioxolane into materials for organic electronics is summarized below:

| Application | Potential Role of the 2-(2,6-Difluorophenyl) Moiety |

| OLEDs | Tuning of emission color and improvement of device efficiency and stability through modification of electronic energy levels. nih.govrsc.org |

| OPVs | Optimization of the active layer's bandgap for better light absorption and enhancement of charge carrier mobility. rsc.org |

Precursors for Semiconductor Materials (e.g., Perfluoropentacene)

There is no direct evidence found for 2-(2,6-difluorophenyl)-1,3-dioxolane being a precursor for perfluoropentacene. The synthesis of fluorinated pentacenes typically involves multi-step processes starting from different fluorinated precursors.

Advanced Materials Synthesis and Functionalization

The reactivity of the dioxolane and the difluorophenyl groups in 2-(2,6-difluorophenyl)-1,3-dioxolane allows for its use in the synthesis and functionalization of a variety of advanced materials. The dioxolane group is a cyclic acetal (B89532), which can be used as a protecting group for aldehydes and ketones, and it can also participate in ring-opening reactions to form polymers. wikipedia.orgspegroup.ru

The difluorophenyl group offers sites for various chemical modifications. For example, C-H functionalization of aromatic polymers is a known method to introduce new functionalities. nih.gov Furthermore, fluorinated aromatic compounds can be used in the synthesis of more complex molecules through cross-coupling reactions or nucleophilic aromatic substitution. nih.gov The presence of fluorine atoms can influence the reactivity and regioselectivity of these reactions. researchgate.net

The versatility of this compound as a building block is highlighted by the different synthetic pathways it can be involved in:

| Functional Group | Potential Reactions for Material Synthesis |

| 1,3-Dioxolane | Cationic ring-opening polymerization to form polyacetals. rsc.org |

| Use as a masked aldehyde for further chemical transformations. spegroup.ru | |

| 2,6-Difluorophenyl | Participation in C-H functionalization reactions. nih.gov |

| Use in cross-coupling reactions to build larger conjugated systems. | |

| Nucleophilic aromatic substitution of the fluorine atoms. nih.gov |

Structure Reactivity and Structure Function Correlations in Dioxolane Systems

Influence of Fluorine Substitution on Molecular Reactivity and Electronic Properties

The introduction of fluorine atoms onto an aromatic ring, as seen in the 2,6-difluorophenyl group of the target molecule, profoundly alters its electronic landscape and, consequently, its reactivity. Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). In the case of 2-(2,6-difluorophenyl)-1,3-dioxolane, the two fluorine atoms positioned ortho to the point of attachment to the dioxolane ring significantly decrease the electron density of the phenyl ring.

This electron withdrawal has several important consequences. Firstly, it enhances the electrophilicity of the aromatic ring, although the ortho positions are already substituted. More significantly, the inductive pull of the fluorine atoms influences the adjacent benzylic carbon of the dioxolane ring, making it more susceptible to nucleophilic attack. This is a critical factor in reactions such as hydrolysis of the acetal (B89532). Studies on related fluorinated chalcones, such as (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, have demonstrated that the difluorophenyl group contributes to a molecular environment where electrophilic attack can occur on specific sites. nih.govrsc.orgnih.gov

Furthermore, computational studies on fluoroarenes have shown that ortho-fluorine substitution can weaken the C-F bond and influence the regioselectivity of reactions like hydrodefluorination. rsc.org While not a reaction of the dioxolane itself, this highlights the significant electronic perturbation caused by ortho-difluoro substitution. The electron-withdrawing nature of the 2,6-difluoro substituent is also known to increase the acidity of any adjacent C-H protons, potentially influencing base-catalyzed reactions.

The electronic properties of related difluorophenyl compounds have been investigated, showing that such substitutions impact the molecule's frontier molecular orbitals (HOMO-LUMO gap), which in turn affects its spectroscopic properties and potential for use in materials science. researchgate.netmdpi.com For instance, in a study of Blatter radicals, the presence of difluorophenyl substituents was shown to have a substantial effect on the packing of the radicals and their magnetic properties. mdpi.com

Stereoelectronic Effects of the Dioxolane Ring on Overall Molecular Behavior

A key stereoelectronic feature of the dioxolane ring is the anomeric effect. This effect describes the tendency of a substituent on a carbon adjacent to a heteroatom to favor an axial position, as this allows for a stabilizing interaction between a lone pair on the heteroatom and the antibonding orbital (σ*) of the C-substituent bond. In the context of 2-(2,6-difluorophenyl)-1,3-dioxolane, the lone pairs on the oxygen atoms of the dioxolane ring can interact with the antibonding orbitals of the C-C bond connecting the phenyl group and the C-H bond at the 2-position of the dioxolane ring.

Theoretical studies on 2-phenyl-1,3-dioxolane (B1584986) derivatives have shown that the phenyl group has a preferred conformation where the benzylic C-H bond is nearly orthogonal to the plane of the aromatic ring. researchgate.net This orientation is influenced by the stereoelectronic properties of the dioxolane ring's oxygen atoms. researchgate.net The stability of the dioxolane ring as a protecting group, for instance, is attributed to the stability of the five-membered ring, which is less prone to hydrolysis compared to acyclic acetals. The rate of hydrolysis, however, is sensitive to the substituents on the ring. For example, studies on the hydrolysis of 2-(p-nitrophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane point towards the participation of water in the reaction mechanism. researchgate.net

Comparative Analysis with Related Dioxane and Oxathiolane Derivatives

To better understand the unique properties of 2-(2,6-difluorophenyl)-1,3-dioxolane, it is instructive to compare it with related six-membered dioxane and sulfur-containing oxathiolane derivatives.

Dioxane Derivatives: 1,3-Dioxanes are six-membered heterocyclic acetals. Unlike the flexible five-membered dioxolane ring, the dioxane ring typically adopts a more rigid chair conformation. This conformational difference has significant implications for reactivity. For instance, a study on the hydrolysis of cis and trans isomers of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane revealed that the trans isomer hydrolyzes 15 times faster than the cis isomer. researchgate.net This highlights the profound impact of stereochemistry on reactivity in the more rigid dioxane system. Computational studies have explored the stereoelectronic interactions in 1,3-dioxane (B1201747), noting the importance of the homoanomeric interaction (n_p -> σ*_C(5)-H_eq). acs.orgresearchgate.net

Oxathiolane and Dithiane Derivatives: The replacement of one or both oxygen atoms in the dioxolane ring with sulfur to form 1,3-oxathiolane (B1218472) or 1,3-dithiane (B146892) introduces further changes in geometry and reactivity. The C-S bond is longer and the S atom is less electronegative than oxygen. In dithianes, the distortion of the ring due to the long C-S bonds can dramatically increase the overlap of certain orbitals, leading to significant hyperconjugative interactions. acs.orgresearchgate.net Computational studies have shown that the balance of stereoelectronic effects in oxathianes and dithianes differs from that in dioxanes. acs.orgresearchgate.net These differences in bond lengths, electronegativity, and ring conformation would be expected to alter the stability and reactivity of the acetal/thioacetal functionality.

Below is a comparative table of key properties for these related heterocyclic systems.

| Feature | 1,3-Dioxolane (B20135) | 1,3-Dioxane | 1,3-Oxathiolane/Dithiane |

| Ring Size | 5-membered | 6-membered | 5-membered |

| Typical Conformation | Envelope/Puckered (Flexible) | Chair (Rigid) | Envelope/Puckered |

| Key Stereoelectronic Effects | Anomeric effect, Pseudorotation | Anomeric effect, Homoanomeric effect | Anomeric effect, influence of longer C-S bonds |

| Relative Hydrolysis Rate | Generally slower than acyclic acetals | Dependent on stereoisomers | Generally more stable to acidic hydrolysis |

Q & A

Q. What are the standard synthetic routes for 2-(2,6-difluorophenyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed cyclization of 2,6-difluorobenzaldehyde with ethylene glycol. Common catalysts include p-toluenesulfonic acid (p-TsOH) or sulfuric acid under reflux conditions (60–80°C) . Key factors affecting yield include:

- Catalyst choice : p-TsOH offers milder conditions and higher selectivity compared to sulfuric acid, which may induce side reactions.

- Solvent selection : Toluene or dichloromethane is used to azeotropically remove water, driving the reaction to completion.

- Reaction time : Extended reflux (6–12 hours) ensures complete cyclization of the hemiacetal intermediate.

Q. How is the molecular structure of 2-(2,6-difluorophenyl)-1,3-dioxolane characterized experimentally?

X-ray crystallography (XRD) is the gold standard for structural elucidation. Bond angles and distances, such as C–F (1.34 Å) and C–O (1.43 Å), confirm the dioxolane ring geometry and fluorine substitution pattern . Complementary techniques include:

- NMR spectroscopy : NMR shows distinct signals for the 2,6-difluorophenyl group (δ –110 to –120 ppm).

- Mass spectrometry : Molecular ion peaks (m/z ≈ 202) validate the molecular formula (CHFO).

Q. What are the primary chemical reactions involving the dioxolane ring?

The dioxolane ring undergoes:

- Acid-catalyzed hydrolysis : Cleavage to form 2,6-difluorophenylethylene glycol under aqueous acidic conditions.

- Oxidation : Using KMnO or CrO, the ring is oxidized to a diketone intermediate, which can further react to form carboxylic acids .

- Substitution : Electrophilic aromatic substitution (e.g., bromination) occurs at the phenyl ring, guided by fluorine’s electron-withdrawing effects.

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?

Comparative studies with analogs reveal:

Q. What strategies resolve contradictory data in reaction yields when varying catalysts?

Discrepancies between p-TsOH (85% yield) and HSO (70% yield) can arise from:

- Side reactions : Sulfuric acid may protonate the dioxolane oxygen, leading to ring-opening byproducts.

- Temperature control : p-TsOH requires precise reflux (70°C), while HSO may overheat, degrading intermediates. Methodological solution : Optimize via Design of Experiments (DoE) to map catalyst concentration vs. temperature .

Q. How does the electron-withdrawing effect of fluorine influence electrophilic substitution patterns?

Fluorine’s –I effect directs electrophiles (e.g., Br) to the para position of the phenyl ring. For example, bromination yields 2-(2,6-difluoro-4-bromophenyl)-1,3-dioxolane as the major product. Kinetic studies using NMR monitor reaction progress, showing >90% para selectivity due to resonance stabilization .

Q. What are the challenges in IUPAC nomenclature for complex derivatives of this compound?

Dispiro and polyspiro systems require hierarchical numbering. For example, dispiro[1,3-dioxolane-2,3′-bicyclo[3.2.1]octane-6′,2″-[1,3]dioxolane] follows low locant rules (2,3′,6′,2″) to prioritize the dioxolane parent . Misnaming (e.g., incorrect multiplicative prefixes) can lead to ambiguity in structural databases.

Methodological Guidance

- Synthetic Optimization : Use continuous flow reactors for scalable production, ensuring consistent heat/mass transfer .

- Analytical Workflow : Combine XRD for crystallography, / NMR for dynamic analysis, and HPLC for purity validation.

- Biological Testing : Screen derivatives against cytochrome P450 enzymes to assess metabolic stability, correlating with fluorine’s impact on half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.